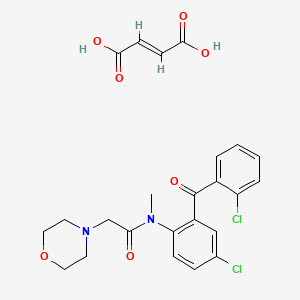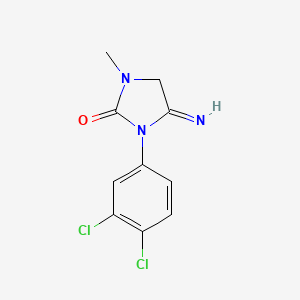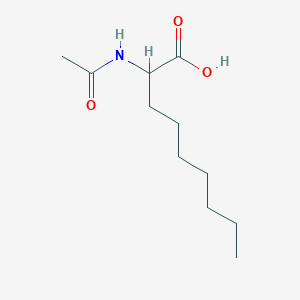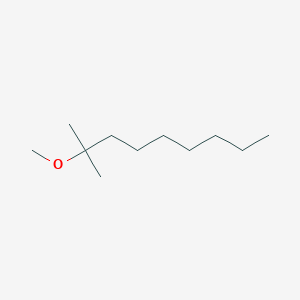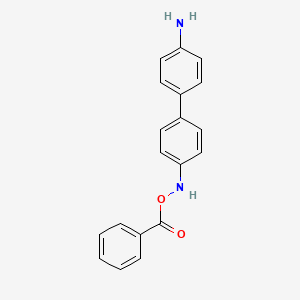![molecular formula C21H25Cl2NO2 B14444713 Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate CAS No. 77063-15-1](/img/structure/B14444713.png)
Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate is a synthetic organic compound known for its potential applications in medicinal chemistry. It is structurally characterized by a benzyl group attached to a butanoate moiety, which is further linked to a phenyl ring substituted with bis(2-chloroethyl)amino groups. This compound is of interest due to its potential biological activities and its role as a precursor in the synthesis of other pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bis(2-chloroethyl)amino groups, where nucleophiles like thiols or amines replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Thiols or amines in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its anticancer properties due to the presence of bis(2-chloroethyl)amino groups, which are known to alkylate DNA.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate involves the alkylation of nucleophilic sites in biological macromolecules such as DNA and proteins. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic atoms, leading to cross-linking and disruption of normal cellular functions. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: A well-known anticancer drug with a similar bis(2-chloroethyl)amino group.
Melphalan: Another anticancer agent with structural similarities.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Uniqueness
Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate is unique due to its specific structural features, such as the benzyl ester moiety, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its potential for selective targeting and reduced side effects makes it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
77063-15-1 |
|---|---|
Molekularformel |
C21H25Cl2NO2 |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C21H25Cl2NO2/c22-13-15-24(16-14-23)20-11-9-18(10-12-20)7-4-8-21(25)26-17-19-5-2-1-3-6-19/h1-3,5-6,9-12H,4,7-8,13-17H2 |
InChI-Schlüssel |
SEBYNSOEKHYPDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



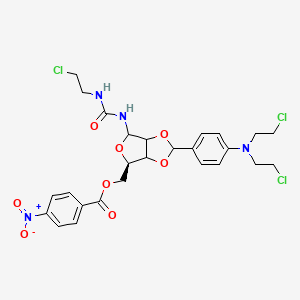
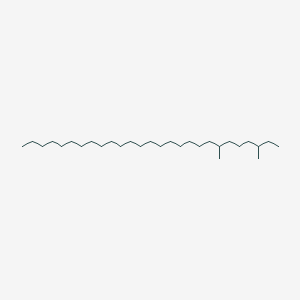
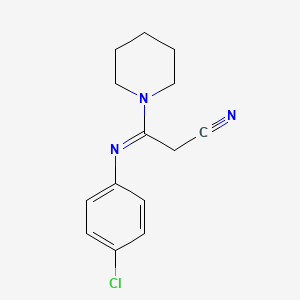
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
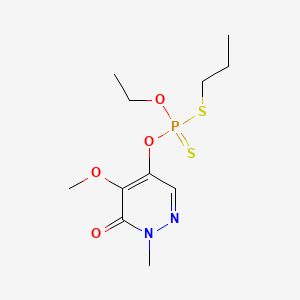
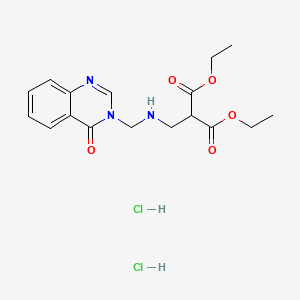
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)
